chemical structure and properties of 4-(1-Methyl-1-propylpentyl)phenol
chemical structure and properties of 4-(1-Methyl-1-propylpentyl)phenol
An In-Depth Technical Guide to 4-(1-Methyl-1-propylpentyl)phenol: Structural Chemistry, Endocrine Disruption Mechanisms, and Analytical Workflows
Executive Summary
Technical nonylphenol (t-NP) is a ubiquitous environmental contaminant resulting from the degradation of alkylphenol ethoxylate surfactants. Because t-NP is a highly complex mixture of over 20 distinct isomers, assessing its exact toxicological profile presents a significant challenge for regulatory agencies and drug development professionals. 4-(1-Methyl-1-propylpentyl)phenol (CAS: 186825-40-1), also known by its IUPAC name 4-(4-methyloctan-4-yl)phenol, is a specific, highly branched para-nonylphenol isomer. It serves as a critical analytical standard for elucidating isomer-specific structure-activity relationships (SAR) in endocrine disruption research. This whitepaper provides a comprehensive analysis of its chemical properties, receptor-binding mechanisms, and self-validating laboratory protocols.
Structural Chemistry and Physicochemical Profiling
The estrogenic potency of nonylphenol isomers is fundamentally dictated by the branching architecture of their alkyl chains. In 4-(1-Methyl-1-propylpentyl)phenol, the 9-carbon alkyl group is attached to the para-position of the phenol ring via a bulky quaternary alpha-carbon (C4 of the octane backbone).
Causality of Chemical Behavior: The presence of a methyl, propyl, and butyl group all radiating from a single alpha-carbon creates immense steric bulk. This restricts the rotation of the alkyl tail, locking the molecule into a rigid, hydrophobic conformation. This rigidity mimics the C/D rings of the endogenous steroid backbone, significantly enhancing its affinity for the ligand-binding pocket of estrogen receptors compared to linear isomers. Furthermore, its high lipophilicity (XLogP3 = 5.9) drives rapid bioaccumulation in the lipid-rich tissues of aquatic organisms.
Quantitative Physicochemical Data
Data synthesized from the .
| Property | Value | Analytical Significance |
| IUPAC Name | 4-(4-methyloctan-4-yl)phenol | Defines the exact branching topology. |
| CAS Number | 186825-40-1 | Unique identifier for standard procurement. |
| Molecular Formula | C₁₅H₂₄O | Baseline for mass spectrometry (M⁺ 220.35). |
| Molecular Weight | 220.35 g/mol | - |
| XLogP3 (Lipophilicity) | 5.9 | Indicates requirement for non-polar extraction solvents. |
| Topological Polar Surface Area | 20.2 Ų | Low TPSA confirms high membrane permeability. |
| Hydrogen Bond Donors/Acceptors | 1 / 1 | The phenolic -OH is the sole interaction point for receptor hydrogen bonding. |
Mechanistic Toxicology: Estrogen Receptor (ER) Binding
4-(1-Methyl-1-propylpentyl)phenol acts as a xenoestrogen. Research indicates that highly branched para-substituted alkylphenols exhibit significantly greater binding affinity to Estrogen Receptor alpha (ERα) than their linear counterparts.
The phenolic hydroxyl group of the isomer mimics the A-ring of 17β-estradiol, forming critical hydrogen bonds with Glu353 and Arg394 in the ERα ligand-binding domain. Concurrently, the bulky 1-methyl-1-propylpentyl tail wedges into the hydrophobic cavity. This binding induces a conformational shift in Helix 12 of the receptor, leading to receptor dimerization, nuclear translocation, and the transcription of estrogen-responsive genes (e.g., CaBP-9k), ultimately disrupting reproductive development.
Mechanism of ERα activation and gene transcription disruption by branched nonylphenol isomers.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to prevent false positives/negatives.
Protocol A: Isomer-Specific Quantification via GC-MS/MS
Because technical nonylphenol contains dozens of co-eluting isomers, standard LC-UV is insufficient. GC-MS/MS with derivatization is required for isomer-specific resolution.
Step-by-Step Workflow:
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Solid-Phase Extraction (SPE): Pass the aqueous environmental sample through a conditioned C18 SPE cartridge. Causality: The highly lipophilic nature of the isomer (XLogP3 = 5.9) ensures quantitative retention on the C18 phase, separating it from polar matrix interferences.
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Internal Standardization: Spike the eluate with 4-n-nonylphenol-d4. Validation: This isotopically labeled standard corrects for matrix suppression and extraction losses.
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Derivatization (Silylation): React the dried extract with BSTFA + 1% TMCS at 60°C for 30 minutes. Causality: The bulky alkyl tail sterically hinders the phenolic -OH. The strong leaving group capacity of BSTFA ensures complete conversion of the -OH to a trimethylsilyl (TMS) ether, preventing peak tailing and increasing volatility.
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GC-MS/MS (MRM) Analysis: Subject the derivatized sample to electron ionization (EI).
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Mechanistic Fragmentation: The quaternary alpha-carbon is highly susceptible to alpha-cleavage. The molecule will preferentially lose its largest alkyl branches to form stable tertiary carbocations. Monitor the loss of the butyl radical ([M - 57]⁺) and propyl radical ([M - 43]⁺).
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Validation: Calculate the ion ratio between the two transitions. If the sample's ion ratio matches the pure 4-(1-Methyl-1-propylpentyl)phenol standard within ±20%, the identification is validated.
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Self-validating analytical workflow for the extraction and GC-MS/MS quantification of NP isomers.
Protocol B: In Vitro Estrogenic Potency Assessment (MVLN Cell Assay)
To evaluate the specific endocrine-disrupting potency of this isomer, researchers utilize the MVLN reporter gene assay.
Step-by-Step Workflow:
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Cell Seeding: Seed MVLN cells (human breast carcinoma cells stably transfected with an ERE-luciferase reporter) in a 96-well plate.
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Dosing: Expose cells to a concentration gradient of 4-(1-Methyl-1-propylpentyl)phenol (1 nM to 50 µM) in 0.1% DMSO.
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Self-Validating Controls:
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Baseline Control: 0.1% DMSO to establish background luminescence.
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Positive Control: 100 pM 17β-estradiol to confirm cell responsiveness.
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Cytotoxicity Multiplexing (Critical Step): Co-administer resazurin (Alamar Blue) to the wells. Causality: Nonylphenols act as surfactants and disrupt cell membranes at concentrations >10 µM. If a drop in luciferase activity is observed, the parallel resazurin readout validates whether the drop is due to true receptor antagonism or merely non-specific cell death. Data points showing <80% viability must be excluded.
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Readout: Measure luminescence and calculate the EC₅₀ relative to the estradiol positive control.
Toxicological Profile and Safety Handling
As an analytical standard, 4-(1-Methyl-1-propylpentyl)phenol must be handled under strict laboratory safety protocols. According to its GHS classification, the compound presents severe health and environmental hazards:
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H302: Harmful if swallowed.
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H314: Causes severe skin burns and eye damage (driven by the corrosive nature of concentrated phenols).
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H361: Suspected of damaging fertility or the unborn child (due to its established xenoestrogenic activity).
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H400 / H410: Very toxic to aquatic life with long-lasting effects (driven by its high XLogP3 and resistance to biodegradation).
Handling Directive: All standard preparations must be conducted in a Class II biological safety cabinet or chemical fume hood. Nitrile gloves must be doubled, as lipophilic phenols can rapidly permeate standard single-layer PPE.
References
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National Center for Biotechnology Information. "4-(1-Methyl-1-propylpentyl)phenol | C15H24O | CID 21723656" PubChem Database. URL:[Link]
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Preuss, T. G., et al. "Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay." Toxicology in Vitro, 2010. URL:[Link]
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Gabriel, F. L., et al. "Nonylphenol Isomers Differ in Estrogenic Activity." Environmental Science & Technology, 2006. URL:[Link]
